5-Aminobenzotriazole dihydrochloride
Overview
Description
5-Aminobenzotriazole dihydrochloride is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and corrosion inhibition . This compound is characterized by the presence of an amino group at the 5-position of the benzotriazole ring, which enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminobenzotriazole dihydrochloride typically involves the reaction of benzotriazole with an appropriate amine under controlled conditions. One common method includes the nitration of benzotriazole followed by reduction to introduce the amino group at the desired position . The dihydrochloride salt is then formed by treating the aminobenzotriazole with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Aminobenzotriazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include nitroso, nitro, and various substituted benzotriazole derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Scientific Research Applications
5-Aminobenzotriazole dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-aminobenzotriazole dihydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacks the amino group at the 5-position.
4-Aminobenzotriazole: Similar to 5-aminobenzotriazole but with the amino group at the 4-position, leading to different reactivity and applications.
1H-Benzotriazole: Another derivative with different substitution patterns and applications.
Uniqueness: 5-Aminobenzotriazole dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for forming various derivatives. Its ability to act as a versatile building block in organic synthesis and its applications in diverse fields such as medicinal chemistry and material science highlight its importance .
Properties
IUPAC Name |
2H-benzotriazol-5-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-4-1-2-5-6(3-4)9-10-8-5;;/h1-3H,7H2,(H,8,9,10);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDTYGCHIODQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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